molecular formula C25H29N5O5 B12184513 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B12184513
M. Wt: 479.5 g/mol
InChI Key: MPXACWLIMKYSDD-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked to a 3-oxo-3-(4-phenylpiperazin-1-yl)propyl chain via an acetamide bridge. Quinazolinones are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties . The dimethoxy groups at positions 6 and 7 likely enhance electron-donating effects and metabolic stability, while the phenylpiperazine moiety may contribute to receptor binding affinity, particularly in neurological or inflammatory targets .

Properties

Molecular Formula

C25H29N5O5

Molecular Weight

479.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide

InChI

InChI=1S/C25H29N5O5/c1-34-21-14-19-20(15-22(21)35-2)27-17-30(25(19)33)16-23(31)26-9-8-24(32)29-12-10-28(11-13-29)18-6-4-3-5-7-18/h3-7,14-15,17H,8-13,16H2,1-2H3,(H,26,31)

InChI Key

MPXACWLIMKYSDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl groups to alcohols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide (IV)

  • Structural Differences : Lacks the 6,7-dimethoxy groups and replaces the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl chain with a simpler piperazine-acetamide linkage.
  • Synthesis: Prepared via refluxing 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide with piperazine in ethanol .
  • Pharmacological Relevance : The 4-chlorophenyl group may enhance lipophilicity, but the absence of methoxy groups could reduce metabolic stability compared to the target compound .

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

  • Structural Differences: Features a phenyl group at position 2 of the quinazolinone core and an ethylamino substituent instead of the phenylpiperazine-propyl chain.
  • Activity : Demonstrated anti-inflammatory activity surpassing Diclofenac (reference drug) in rodent models, likely due to enhanced COX-2 selectivity .

Benzo[b][1,4]oxazin-3(4H)-one Analogues (e.g., Compound 29c)

  • Structural Differences: Replaces the quinazolinone core with a benzo[b][1,4]oxazin-3(4H)-one system, altering electron distribution and hydrogen-bonding capacity.
  • Synthesis : Utilized HCTU and DIPEA for amide bond formation, similar to methods for piperazine-containing acetamides .
  • SAR Insights: The oxazinone core may reduce kinase inhibitory activity but improve solubility compared to quinazolinones .

N-(3,3-Diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

  • Structural Differences : Substitutes the phenylpiperazine-propyl chain with a diphenylpropyl group, increasing steric bulk and hydrophobicity.
  • Implications : The diphenylpropyl moiety could enhance blood-brain barrier penetration but may also increase off-target binding risks .

Data Table: Key Comparative Parameters

Compound Name Core Structure Key Substituents Bioactivity Highlights Safety Profile Reference
Target Compound Quinazolin-4(3H)-one 6,7-Dimethoxy, phenylpiperazine-propyl Not reported in evidence Not reported N/A
N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3-yl) Quinazolin-4(3H)-one 4-Chlorophenyl, piperazine Not reported Not reported
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl) Quinazolin-4(3H)-one 2-Phenyl, ethylamino Anti-inflammatory (↑ vs. Diclofenac) Low ulcerogenicity
Benzo[b][1,4]oxazin-3(4H)-one Analogue (29c) Benzooxazinone Piperazine, thiazol-2-yl Not reported Not reported
N-(3,3-Diphenylpropyl)-2-(4-oxoquinazolin-3-yl) Quinazolin-4(3H)-one 3,3-Diphenylpropyl Not reported Potential CNS penetration

Research Findings and Structure-Activity Relationship (SAR)

  • Quinazolinone Core: Essential for kinase inhibition and anti-inflammatory activity. Methoxy groups (as in the target compound) may improve metabolic stability but reduce solubility .
  • Substituent Flexibility: Ethylamino or diphenylpropyl groups modulate selectivity; bulkier groups (e.g., diphenylpropyl) may compromise target specificity .

Biological Activity

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide (CAS Number: 1574336-59-6) is a synthetic compound with a complex structure that integrates quinazoline and acetamide moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The molecular formula of this compound is C25H29N5O5C_{25}H_{29}N_{5}O_{5}, with a molecular weight of approximately 479.5 g/mol. The structure features multiple functional groups that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical biological processes, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound binds to cellular receptors, influencing signal transduction pathways. Its affinity for certain receptors may lead to pharmacological effects such as vasodilation or modulation of neurotransmitter release.
  • Gene Expression Modulation : It may also affect gene expression related to cell growth and apoptosis, indicating potential anticancer properties.

Biological Activity

Research indicates that 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide exhibits significant biological activities:

Anticancer Activity

In vitro studies have demonstrated that the compound shows cytotoxic effects against various cancer cell lines. For instance, it has been tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)Reference
A5490.015
MCF70.020

Antidepressant Effects

Given its structural similarity to known antidepressants, the compound has been evaluated for its potential antidepressant activity through behavioral tests in animal models. Results suggest it may enhance serotonergic and noradrenergic signaling.

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness was compared with standard antibiotics, revealing moderate to high activity.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of the compound to mice bearing tumor xenografts showed a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Behavioral Study for Antidepressant Activity : In a randomized controlled trial using rodent models subjected to stress tests, the compound exhibited effects comparable to fluoxetine, suggesting its potential as an antidepressant agent.

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